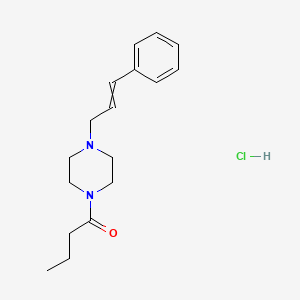

1-Butyryl-4-cinnamylpiperazine

Übersicht

Beschreibung

1-Butyryl-4-cinnamylpiperazine, also known as Bucinperazine or AP-237, is a narcotic analgesic drug . It was first synthesized in the late 1960s and has been used for the treatment of cancer-associated chronic pain in China for many years .

Synthesis Analysis

Bucinperazine was first synthesized and reported in Japan in the 1970s . It is one of the most potent compounds among a series of piperazine-amides . A methylated version of AP-237 (2-methyl AP-237) began to appear on the recreational drug market in 2019 .Molecular Structure Analysis

The primary structural components of cinnamylpiperazines, such as 1-Butyryl-4-cinnamylpiperazine, are the piperazine core and a cinnamyl moiety . This is in contrast to fentanyl, which contains a piperidine core and a phenethyl moiety .Chemical Reactions Analysis

The µ-Opioid receptor (MOR) activation potential for 2-methyl AP-237, AP-237, para-methyl AP-237, and AP-238 were studied using a βarr2 recruitment assay . Of the compounds tested, AP-238 was the most potent compound in the panel with an EC50 of 248 nM .Physical And Chemical Properties Analysis

The chemical formula of 1-Butyryl-4-cinnamylpiperazine is C17H24N2O, and its molar mass is 272.392 g·mol−1 .Wissenschaftliche Forschungsanwendungen

Synthetic Opioid Research

Bucinnazine is a synthetic opioid that has been recently discovered in seized heroin samples in the U.S and Europe . It’s part of the cinnamylpiperazines class of compounds, which represent a relatively new class of emerging synthetic opioids .

Pain Management

Bucinnazine was developed decades ago for pain management . It has been used for the treatment of cancer-associated chronic pain in China for many years .

Toxicological Studies

Bucinnazine, like other cinnamylpiperazines, has been the subject of toxicological studies . These studies aim to understand the toxicological profile of these substances in both antemortem and postmortem cases .

Pharmacological Characterization

Pharmacological characterization of Bucinnazine and other cinnamylpiperazines has been conducted . This includes studying their activation potential for the µ-Opioid receptor (MOR) using a βarr2 recruitment assay .

Forensic Investigations

Information regarding the pharmacology and toxicity of Bucinnazine and other novel synthetic opioids (NSOs) is often acquired through forensic investigations . These investigations are crucial in understanding the effects of these substances as they emerge and cause adverse effects, clinical presentations, overdose, and/or death .

Analytical Toxicology

Bucinnazine is used in analytical toxicology, where it’s quantitatively confirmed using liquid chromatography tandem mass spectrometry . This helps in understanding the concentrations of these substances in different cases .

Wirkmechanismus

Target of Action

1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine , is a synthetic opioid that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

Bucinnazine binds primarily to the μ-opioid receptor, triggering a series of intracellular events . This binding activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

Upon activation of the μ-opioid receptor, Bucinnazine affects several biochemical pathways. It primarily influences the opioidergic pathway, leading to analgesic effects. It may also impact other pathways involving dopamine, serotonin, and norepinephrine neurotransmission , potentially contributing to its overall pharmacological profile.

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile .

Result of Action

The activation of the μ-opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management . It’s important to note that the activation potential of bucinnazine at the μ-opioid receptor is lower than that of fentanyl and other novel synthetic opioids .

Zukünftige Richtungen

The recent scheduling actions of fentanyl-related substances in both the United States and China have sparked the emergence and proliferation of other generations of “legal” opioids that are structurally distinct from fentanyl, including the recently emerged class of cinnamylpiperazines . The future direction of this emerging chemical class is unknown .

Eigenschaften

IUPAC Name |

1-[4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGCBEMVWCCLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17719-89-0 (Parent) | |

| Record name | Bucinnazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40938919 | |

| Record name | 1-[4-(3-Phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyryl-4-cinnamylpiperazine | |

CAS RN |

17730-82-4 | |

| Record name | 1-Butanone, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17730-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucinnazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(3-Phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)

![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)